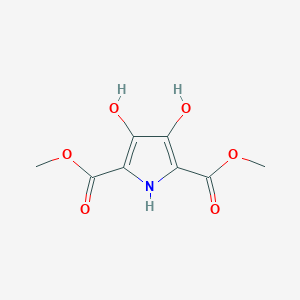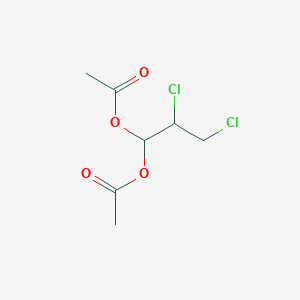
DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is a chemical compound with the molecular formula C8H9NO6. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two hydroxyl groups and two ester groups attached to the pyrrole ring. It has various applications in scientific research and industry due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE typically involves the esterification of 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or partially reduced esters.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1H-pyrrole-2,3-dicarboxylate
- Dimethyl 1H-pyrrole-2,4-dicarboxylate
- Methyl 4-formyl-1H-pyrrole-2-carboxylate
- Methyl 5-amino-1H-pyrrole-2-carboxylate
Uniqueness
Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is unique due to the presence of both hydroxyl and ester groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6/c1-14-7(12)3-5(10)6(11)4(9-3)8(13)15-2/h9-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBGHYMHYWRHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1)C(=O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369463 |
Source


|
| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-19-5 |
Source


|
| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural characteristics of dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate?
A1: this compound exhibits a nearly planar molecular structure []. This planarity arises from the arrangement of atoms within the molecule, with minimal deviations from a flat plane. The carbonyl oxygen atoms and the pyrrole nitrogen atom adopt a synperiplanar conformation, meaning they are on the same side of the molecule. []. This specific conformation, along with the observed hydrogen bonding patterns, influences how the molecules pack together in the solid state.
Q2: How is this compound synthesized and utilized in materials science?
A2: While the provided research doesn't detail the specific synthesis of this compound, it highlights its role as a precursor for synthesizing novel thiophene and pyrrole monomers []. These monomers, in turn, are valuable for producing polymers with unique electrochemical and optical properties []. These polymers find applications in various advanced technologies, including electrochromic devices, organic light-emitting diodes (OLEDs), and sensors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)


![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)




![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)



